4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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Description
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compound 5 : Exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). It compares favorably to the secondary-explosive benchmark CL-20, suggesting its potential as a secondary explosive .
- Azo Compound 10 : Demonstrates remarkable density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa). It outperforms existing heat-resistant explosives .
- Compounds 14, 17, and 19 : While highly sensitive (IS ≤ 2 J), they exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These properties make them attractive candidates for primary explosives .
- Although not explicitly mentioned in the literature, the compound’s structural features may be explored for antiviral applications. Researchers could investigate its potential as a noncovalent small molecule inhibitor against viral proteases, similar to other amide-based compounds .
- Molecular docking studies could assess the compound’s interactions with fungal targets. Its imidazo[1,2-a]pyridine moiety may contribute to antifungal activity .
- The N-tert-butyl amide group is found in several drugs, including finasteride (used for benign prostatic hyperplasia) and nelfinavir (an HIV protease inhibitor). Researchers might explore modifications of this compound for drug development .
Energetic Materials
Antiviral Research
Antifungal Properties
Drug Development
properties
IUPAC Name |
N-tert-butyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-13-7-9-14(10-8-13)17-22-19(30-25-17)15-6-5-11-26-18(15)24-27(20(26)29)12-16(28)23-21(2,3)4/h5-11H,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMLHJAPGVIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide |
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